5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyrimidine ring, with tert-butyl and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-tert-butyl-1H-pyrazole with 2,4-dichloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its antitumor, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: A precursor in the synthesis of 5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl and diphenyl groups enhances its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-22(2,3)19-14-20(24-17-12-8-5-9-13-17)26-21(25-19)18(15-23-26)16-10-6-4-7-11-16/h4-15,24H,1-3H3 |
InChI Key |
OMNXTBOMVIDRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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